1-Chloro-5-methoxy-2-methyl-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-5-methoxy-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSAJLMWBOEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622488 | |
| Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-89-7 | |
| Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 1 Chloro 5 Methoxy 2 Methyl 3 Nitrobenzene
Historical Context of Substituted Nitrobenzene (B124822) Synthesis
The journey into the synthesis of complex substituted nitrobenzenes begins with the discovery and production of its simplest aromatic nitro compound, nitrobenzene (C₆H₅NO₂). britannica.com First synthesized in 1834 by the German chemist Eilhardt Mitscherlich, who treated benzene (B151609) with fuming nitric acid, nitrobenzene's commercial production commenced in England in 1856. britannica.comnih.gov
Historically, the industrial synthesis of nitrobenzene was carried out via a batch process. nih.gov This involved charging a reactor with benzene at a temperature of 50–55 °C, followed by the slow addition of a "mixed acid" or "nitrating acid," a combination of nitric acid (27–32%), sulfuric acid (56–60%), and water (8–17%). nih.gov The temperature was then raised to 80–90 °C to facilitate the reaction. nih.gov The resulting mixture was separated, and the crude nitrobenzene was purified through washing with dilute sodium carbonate and water, followed by distillation. nih.gov
Modern production has largely transitioned to continuous processes, which, while following the same fundamental chemical steps, allow for much smaller reactors for the same production output. nih.gov The core of this synthesis, the electrophilic nitration of an aromatic ring using a nitronium ion (NO₂⁺) generated from nitric and sulfuric acids, remains a cornerstone of aromatic chemistry. wikipedia.org This foundational reaction paved the way for the synthesis of a vast array of substituted nitrobenzenes, including the more complex 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene.
Classical Synthetic Routes to this compound Precursors and Analogs
The synthesis of a multi-substituted benzene ring like this compound is a strategic endeavor, often involving a multi-step process where functional groups are introduced sequentially. The order of these reactions is critical, as the existing substituents on the aromatic ring dictate the position of subsequent functionalizations. Classical synthetic routes rely on a well-established toolbox of reactions, including nitration, nucleophilic aromatic substitution, and halogenation.
Nitration Reactions of Methoxy- and Chloro-Substituted Toluene (B28343) Derivatives
The introduction of the nitro group onto an already substituted benzene ring is governed by the directing effects of the existing substituents. This electrophilic aromatic substitution reaction is central to forming the target molecule's precursors. cerritos.edu
Directing Effects of Substituents: In the context of toluene derivatives, the methyl group (-CH₃) is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene and directs incoming electrophiles to the ortho and para positions. cerritos.eduyoutube.com Similarly, the methoxy (B1213986) group (-OCH₃) is a strongly activating ortho, para-director. Conversely, a chloro group (-Cl) is a deactivating group, making the ring less reactive, but it also directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance. quora.com The nitro group itself is a strongly deactivating, meta-directing group. quora.com
Strategic Considerations: A plausible synthetic route to this compound could involve the nitration of 1-chloro-5-methoxy-2-methylbenzene. In this precursor, the directing effects of the methyl, methoxy, and chloro groups would determine the position of the incoming nitro group. The interplay and relative strengths of these directing effects can be complex, and the final product distribution can be influenced by steric hindrance and reaction conditions. youtube.comquora.com For instance, the nitration of 2-chlorotoluene (B165313) yields 2-chloro-5-nitrotoluene (B86962) as a major product, indicating the powerful directing influence of the chloro group to its para position. quora.com
Nucleophilic Aromatic Substitution (SNAr) Strategies for Methoxy Group Introduction
An alternative strategy for constructing substituted nitrobenzenes involves nucleophilic aromatic substitution (SNAr). This reaction is particularly useful for introducing nucleophiles, such as the methoxy group, onto an aromatic ring. libretexts.org
Mechanism and Requirements: The SNAr mechanism is distinct from electrophilic substitution. It requires two key features on the aromatic ring: a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
Application in Synthesis: A methoxy group can be introduced by reacting a suitable chloro- or fluoro-substituted nitroaromatic compound with a methoxide (B1231860) source, such as sodium methoxide. nih.govgoogle.com For example, a precursor to the target molecule could be synthesized by reacting a dihalogenated nitrotoluene with sodium methoxide, where one of the halogens is displaced. The regioselectivity of this substitution is crucial and is dictated by the positions of the activating nitro groups. libretexts.orgnih.gov
Halogenation Techniques for Chloro-Substituted Aromatic Compounds
The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic halogenation. numberanalytics.comwikipedia.org
Reaction Conditions: This reaction involves treating the aromatic compound with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst activates the halogen, making it a more potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org
Regioselectivity: As with nitration, the position of chlorination is directed by the substituents already present on the ring. numberanalytics.com For example, if one were to chlorinate a methoxy-methyl-nitrobenzene, the activating methoxy and methyl groups would direct the incoming chlorine to their available ortho and para positions, while the deactivating nitro group would direct it to the meta position. The final outcome would depend on the starting material and the combined directing influences of all substituents.
Contemporary Synthetic Approaches to this compound
Modern organic synthesis continually seeks to improve upon classical methods by developing more selective, efficient, and environmentally benign reactions. Catalytic methods are at the forefront of these advancements.
Catalytic Methods for Selective Functionalization
Catalysis offers a powerful tool for controlling the regioselectivity of aromatic functionalization reactions, which is paramount in the synthesis of highly substituted molecules like this compound.
Selective Nitration: While the classical mixed-acid nitration is effective, it can sometimes lead to mixtures of isomers and over-nitration. cerritos.edu Research into selective nitration has explored various catalytic systems. For example, solid acid catalysts, such as zeolites, have been used to nitrate (B79036) toluene with dinitrogen pentoxide (N₂O₅) in dichloromethane, showing high selectivity for the para isomer. lukasiewicz.gov.pl Such methods could potentially be adapted to control the nitration of more complex substituted toluenes, minimizing the formation of unwanted byproducts.
Catalytic Reduction: Although not directly involved in the synthesis of the title compound, it is noteworthy that significant progress has been made in the catalytic reduction of nitroarenes to anilines. These methods often employ heterogeneous catalysts based on transition metals like nickel, palladium, or gold, and can exhibit high chemoselectivity, leaving other functional groups on the ring intact. nih.govmdpi.comchemrxiv.orgnih.gov This highlights the broader trend of using catalysis to achieve specific transformations on substituted nitroaromatics. For instance, bimetallic catalysts have been studied to enhance both activity and selectivity in hydrogenation reactions. nih.gov The principles learned from these catalytic systems can inform the development of catalysts for other selective functionalizations required for the synthesis of complex nitrobenzenes.
Regioselective Synthesis Utilizing Directing Groups
The synthesis of a polysubstituted benzene ring such as this compound requires careful strategic planning to ensure the correct placement (regioselectivity) of each substituent. This is achieved by introducing the functional groups in a specific order, taking advantage of their inherent directing effects in electrophilic aromatic substitution (EAS) reactions. The methoxy (-OCH3) and methyl (-CH3) groups are activating, ortho-, para-directors, while the nitro (-NO2) group is a deactivating, meta-director. vedantu.comkhanacademy.orgquora.com
A plausible synthetic route begins with 3-methylanisole (B1663972) (m-cresol methyl ether). The existing methyl and methoxy groups will direct incoming electrophiles. Both are ortho-, para-directing groups. libretexts.orgorganicchemistrytutor.com The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, these positions are highly activated and will be the primary sites of substitution.
Step 1: Nitration The first step is the nitration of 3-methylanisole. Treatment with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group. byjus.comjove.com The directing effects of the -OCH3 and -CH3 groups reinforce each other, directing the incoming nitronium ion (NO2+) to the positions ortho and para to both groups. The most likely positions for substitution are C2, C4, and C6. Steric hindrance from the adjacent methyl group might slightly disfavor the C2 position. The primary products would be 4-nitro-3-methylanisole and 2-nitro-5-methylanisole. For the purpose of achieving the target molecule, we proceed with the isomer where the nitro group is introduced at the C4 position relative to the methoxy group, leading to 5-methoxy-2-methylnitrobenzene.
Step 2: Chlorination The second step involves the chlorination of 5-methoxy-2-methylnitrobenzene. Now, the directing effects of three groups must be considered. The methoxy and methyl groups remain ortho-, para-directors, while the newly introduced nitro group is a strong deactivator and meta-director. vedantu.comyoutube.comjove.com
The methoxy group (at C5) directs to its ortho positions (C4, C6).
The methyl group (at C2) directs to its ortho and para positions (C1, C3).
The nitro group (at C3) directs to its meta positions (C1, C5).
The position for the incoming chlorine atom is determined by the combined influence of these groups. The C1 position is strongly favored as it is meta to the deactivating nitro group and ortho to the activating methyl group. The strong deactivating nature of the nitro group significantly reduces the reactivity of the positions ortho and para to it (C2, C4, C6), making the meta position relatively more susceptible to attack. vedantu.comdoubtnut.com Therefore, chlorination with Cl2 and a Lewis acid catalyst (e.g., FeCl3 or AlCl3) will regioselectively place the chlorine atom at the C1 position, yielding the final product, this compound.
| Substituent | Type | Directing Effect |
| -OCH3 (Methoxy) | Activating | Ortho, Para |
| -CH3 (Methyl) | Activating | Ortho, Para |
| -NO2 (Nitro) | Deactivating | Meta |
| -Cl (Chloro) | Deactivating | Ortho, Para |
Multi-component Reactions Incorporating Aryl Halides and Nitro Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural elements from each starting material. rug.nl This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation compared to traditional multi-step syntheses. rug.nl
While a specific MCR for the direct, one-pot synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to create diverse libraries of complex molecules, including functionalized nitroaromatics. rsc.org These reactions often capitalize on the reactivity of nitro-containing compounds and aryl halides.
For instance, novel MCRs have been developed for the synthesis of β-aryl-γ-nitroesters. byjus.com These reactions can involve an aromatic aldehyde, nitromethane, Meldrum's acid, and an alcohol, showcasing the assembly of multiple components around a nitro-functionalized core. byjus.com Other MCRs have been designed to produce functionalized nitropyrroles from α-ketoamides, amines, aromatic aldehydes, and β-nitrostyrenes. rsc.org These examples highlight the potential of MCRs to construct highly substituted frameworks containing both aryl and nitro functionalities. The development of an MCR tailored for a specific target like this compound would likely involve the careful selection of precursors that could assemble in a convergent manner, possibly through a sequence of condensation, addition, and cyclization reactions within a single pot.
| Reaction Name/Type | Reactants | Product Type | Key Features |
| Povarov Reaction | Aromatic amine, Aldehyde, Alkene | Substituted Quinolines | Builds complex heterocyclic systems. |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides | High atom economy and structural diversity. |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Important for generating pharmacologically active compounds. |
| Nitroester Synthesis | Aromatic aldehyde, Nitromethane, Meldrum's acid, Alcohol | β-Aryl-γ-nitroesters | Efficient access to precursors for GABA analogues. byjus.com |
Mechanistic Investigations of Key Synthetic Transformations
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is the fundamental mechanism through which substituents are introduced onto the benzene ring in the synthesis of this compound. wikipedia.org The process involves an electrophile attacking the electron-rich aromatic ring, temporarily disrupting its aromaticity, followed by the restoration of aromaticity through the loss of a proton. byjus.comyoutube.com
The mechanism consists of two primary steps:
Attack by the Aromatic Ring: The π electrons of the benzene ring act as a nucleophile, attacking the strong electrophile (e.g., NO2+ for nitration, or a polarized Cl-Cl-FeCl3 complex for chlorination). youtube.commasterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgleah4sci.com
Deprotonation: A weak base (like H2O or HSO4-) removes a proton from the sp3-hybridized carbon of the sigma complex. masterorganicchemistry.com This restores the aromatic π system and yields the substituted product.
The regioselectivity of the reaction is determined by the stability of the sigma complex. Electron-donating groups like methoxy (-OCH3) and methyl (-CH3) stabilize the positive charge in the sigma complex, particularly when the electrophile adds to the ortho or para positions. libretexts.orglibretexts.org This is because resonance structures can be drawn where the positive charge is delocalized onto the substituent itself (for -OCH3) or stabilized by the inductive effect of the alkyl group (-CH3), making these pathways more favorable. khanacademy.orgquora.com
Conversely, electron-withdrawing groups like the nitro group (-NO2) are deactivating because they pull electron density from the ring, destabilizing the carbocation intermediate. youtube.comjove.com This deactivation is most pronounced at the ortho and para positions, as shown by resonance structures where a positive charge is placed adjacent to the already electron-deficient nitro-substituted carbon. vedantu.combrainly.com As a result, the meta position, which avoids this severe destabilization, becomes the least deactivated and thus the preferred site for further electrophilic attack. vedantu.comquora.com
Analysis of Nucleophilic Displacement Pathways
While electrophilic substitution is key to building the molecule, the final product, this compound, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves a nucleophile displacing a leaving group (in this case, the chloride ion) on the aromatic ring. wikipedia.org
The SNAr mechanism is possible because the potent electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack. byjus.comwikipedia.org The mechanism proceeds via two steps:
Nucleophilic Attack: A strong nucleophile (e.g., methoxide, NH3) attacks the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step. nih.gov The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . wikipedia.orgscribd.comfiveable.me
Loss of the Leaving Group: The aromaticity of the ring is restored as the leaving group (Cl-) departs, taking its bonding electrons with it.
For the SNAr reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the nitro group is ortho to the chlorine atom. This positioning is crucial because it allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, significantly stabilizing the intermediate and facilitating the reaction. libretexts.orgyoutube.com If the nitro group were meta to the chlorine, this resonance stabilization would not be possible, and the SNAr reaction would not occur under normal conditions. libretexts.org
Role of Transition Metal Catalysis in C-X Bond Formation (X=Cl)
Transition metal catalysis offers powerful methods for forming carbon-halogen bonds, providing alternatives to traditional electrophilic halogenation.
One of the most classic methods that could be adapted for the synthesis of aryl chlorides is the Sandmeyer reaction . wikipedia.org This reaction transforms a primary aromatic amine into an aryl halide via a diazonium salt intermediate. geeksforgeeks.orgvedantu.combyjus.com To apply this to the synthesis of this compound, one could envision starting with 5-methoxy-2-methyl-3-nitroaniline.
The mechanism involves two main stages: vedantu.combyjus.com
Diazotization: The aromatic amine is treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (like HCl) at low temperatures (0–5 °C), to form an aryl diazonium salt (Ar-N2+Cl-).
Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl). wikipedia.org The reaction is believed to proceed through a single-electron transfer from Cu(I) to the diazonium ion, which generates an aryl radical and nitrogen gas. wikipedia.orgmnstate.edu The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final aryl chloride and regenerating the Cu(I) catalyst. wikipedia.org
More contemporary methods involve the direct C-H chlorination of arenes using transition metal catalysts. For example, iron(III) catalysts have been shown to activate N-chlorosuccinimide (NCS) for the regioselective chlorination of activated arenes like anisole (B1667542) and aniline (B41778) derivatives. acs.org Palladium-catalyzed methods have also been developed for the regioselective halogenation of C-H bonds, often using a directing group on the substrate to guide the catalyst to a specific position. capes.gov.br These modern techniques can offer high regioselectivity under mild conditions, complementing traditional approaches. nih.govpnas.org
| Method | Catalyst/Reagent | Precursor | Key Features |
| Electrophilic Chlorination | Cl2 / Lewis Acid (e.g., FeCl3) | Activated Arene | Standard method, regioselectivity depends on existing substituents. byjus.com |
| Sandmeyer Reaction | CuCl | Aryl Amine | Versatile for installing various groups via diazonium salts. wikipedia.org |
| Iron-Catalyzed C-H Chlorination | Fe(III) / NCS | Activated Arene | Modern method for direct, regioselective C-H functionalization. acs.org |
| Palladium-Catalyzed C-H Chlorination | Pd(OAc)2 / NCS | Arene with Directing Group | High regioselectivity controlled by a directing group. capes.gov.br |
Advanced Spectroscopic and Crystallographic Data Unavailable for this compound
A comprehensive search for advanced spectroscopic and crystallographic data for the specific chemical compound, this compound, has concluded that detailed experimental research findings are not publicly available. Efforts to locate specific data for FT-IR, Raman, ¹H NMR, ¹³C NMR, advanced 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry for this particular isomer have been unsuccessful.
The scientific literature and chemical databases contain information on various related isomers, such as 1-chloro-2-methoxy-5-methyl-3-nitrobenzene and 1-chloro-2-methyl-3-nitrobenzene. However, spectroscopic and crystallographic properties are highly specific to the unique arrangement of atoms and functional groups within a molecule. Data from different isomers cannot be used to accurately describe this compound, as the positions of the chloro, methoxy, methyl, and nitro groups on the benzene ring critically influence the molecular fingerprint and structural characteristics.
Consequently, without access to published experimental data, it is not possible to generate a scientifically accurate and detailed analysis for the specified sections and subsections as requested. The creation of data tables and a thorough discussion of research findings for vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry for this compound cannot be completed at this time.
Based on a comprehensive search of available scientific literature and chemical databases, there is no public-facing data on the tandem mass spectrometry (MS/MS) or X-ray crystallographic analysis of the specific chemical compound This compound .
The creation of a scientifically accurate article detailing the advanced spectroscopic and crystallographic characteristics as outlined in the request is not possible without experimental data. The required information, including details on structural fragmentation, crystal system, space group, bond lengths, molecular conformation, and intermolecular interactions, is not present in the searched scientific literature for this specific isomer.
While data exists for other isomers, such as 1-Chloro-2-methyl-3-nitrobenzene, presenting this information would be scientifically inaccurate and would not pertain to the subject of the request, This compound . Therefore, the requested article cannot be generated.
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Computational and Theoretical Chemistry Studies of 1 Chloro 5 Methoxy 2 Methyl 3 Nitrobenzene
Reaction Mechanism Simulation using Computational Methods
Computational simulations are instrumental in elucidating reaction mechanisms, offering a molecular-level understanding of chemical transformations. This includes the characterization of transition states and the influence of environmental factors like solvents. For 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene, there is a clear lack of published research in these specific areas.
Transition State Characterization for Synthetic Pathways
The synthesis of substituted nitrobenzenes often involves electrophilic aromatic substitution or other complex reaction pathways. Computational chemistry can be employed to model these reactions, locate the transition state structures, and calculate the activation energies, thereby providing a detailed mechanistic picture. However, no computational studies that characterize the transition states for the synthetic pathways leading to this compound have been found in the scientific literature.
Solvent Effects on Reaction Energetics and Mechanisms
The choice of solvent can significantly impact the energetics and mechanism of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. A review of available research shows no specific computational investigations into how different solvents affect the reaction energetics and mechanisms involved in the synthesis or reactions of this compound.
Reactivity and Chemical Transformations of 1 Chloro 5 Methoxy 2 Methyl 3 Nitrobenzene
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 1-chloro-5-methoxy-2-methyl-3-nitrobenzene is substituted with both activating and deactivating groups, which influences its susceptibility to electrophilic and nucleophilic attack. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution.
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate the ortho position, creating an aryllithium intermediate that can then react with various electrophiles. wikipedia.org The methoxy (B1213986) group is a well-known and effective DMG. wikipedia.org
In the case of this compound, the methoxy group at the C5 position would direct the metalation to its ortho positions, which are the C4 and C6 carbons.
Metalation at C4: This position is electronically activated for deprotonation by the ortho methoxy group. However, this position is already substituted with a methyl group in the isomeric compound 1-chloro-5-methoxy-4-methyl-3-nitrobenzene, which is not the subject of this article.
Metalation at C6: This position is ortho to the methoxy group and would be the expected site of lithiation. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent at the C6 position.
The general principle of DoM involves the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG (in this case, the oxygen of the methoxy group). wikipedia.org This brings the strong base in proximity to the ortho proton, facilitating its abstraction.
Table 1: Predicted Outcome of Directed Ortho Metalation of this compound
| Directing Group | Position of Metalation | Subsequent Reaction with Electrophile (E+) | Product |
| 5-Methoxy | C6 | Quenching with E+ | 1-Chloro-5-methoxy-2-methyl-3-nitro-6-(E)-benzene |
It is important to note that the reaction conditions, such as the choice of organolithium reagent and solvent, can significantly influence the outcome and yield of the DoM reaction. nih.govuoc.gr
The chlorine atom at the C1 position of this compound can be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom significantly activates the ring for nucleophilic attack. msu.edumasterorganicchemistry.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.
A variety of nucleophiles can be employed in halogen exchange reactions, leading to a diverse range of substituted products.
Table 2: Potential Halogen Exchange and Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-) | Reagent | Product |
| Fluoride (F-) | KF, phase-transfer catalyst | 1-Fluoro-5-methoxy-2-methyl-3-nitrobenzene |
| Hydroxide (OH-) | NaOH, H2O | 5-Methoxy-2-methyl-3-nitrophenol |
| Alkoxide (RO-) | NaOR | 1-Alkoxy-5-methoxy-2-methyl-3-nitrobenzene |
| Amine (R2NH) | R2NH | N,N-Dialkyl-5-methoxy-2-methyl-3-nitroaniline |
The reactivity in SNAr reactions is also dependent on the nature of the leaving group, with fluoride being the most reactive and iodide the least.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This reaction can be achieved with a wide variety of reducing agents, and many methods are known for their chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups such as halogens and ethers. organic-chemistry.orgscispace.com
For this compound, the nitro group can be selectively reduced to an amine, yielding 5-chloro-3-methoxy-2-methylaniline.
Commonly used methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org It is often carried out under mild conditions and gives high yields of the corresponding aniline (B41778).
Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. wikipedia.org
Transfer Hydrogenation: In this method, a source of hydrogen other than H2 gas is used. Common hydrogen donors include hydrazine, formic acid, and sodium borohydride in the presence of a catalyst. organic-chemistry.org
Table 3: Reagents for the Reduction of the Nitro Group
| Reagent(s) | Product |
| H2, Pd/C | 5-Chloro-3-methoxy-2-methylaniline |
| Fe, HCl | 5-Chloro-3-methoxy-2-methylaniline |
| SnCl2, HCl | 5-Chloro-3-methoxy-2-methylaniline |
| NaBH4, catalyst | 5-Chloro-3-methoxy-2-methylaniline |
The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the chloro group (hydrodehalogenation).
Functional Group Interconversions on the Aromatic Ring
Beyond substitution reactions on the aromatic ring itself, the functional groups attached to the ring can also undergo various transformations.
The methoxy group in this compound can be cleaved to unveil the corresponding phenol. This demethylation is a common transformation for aryl methyl ethers. organic-chemistry.orgchem-station.com
Several reagents are known to effect the cleavage of aryl methyl ethers:
Boron Tribromide (BBr3): This is a powerful and widely used reagent for the cleavage of ethers. It typically provides high yields under relatively mild conditions.
Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl3), can also be used, often in combination with a nucleophile like a thiol or an iodide salt. reddit.com
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl methyl ethers, although these conditions are often harsh. reddit.com
The demethylation of this compound would yield 2-chloro-6-methyl-4-nitrophenol.
Table 4: Reagents for the Demethylation of the Methoxy Group
| Reagent(s) | Product |
| BBr3 | 2-Chloro-6-methyl-4-nitrophenol |
| AlCl3, NaI | 2-Chloro-6-methyl-4-nitrophenol |
| HBr | 2-Chloro-6-methyl-4-nitrophenol |
The methyl group attached to the aromatic ring at the C2 position can also be chemically modified. The benzylic protons of the methyl group are susceptible to radical reactions and oxidation. libretexts.org
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. libretexts.org This transformation would convert this compound into 2-chloro-4-methoxy-6-nitrobenzoic acid.
Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator), the methyl group can undergo halogenation to form a benzylic halide. This would yield 1-chloro-2-(bromomethyl)-5-methoxy-3-nitrobenzene.
Table 5: Transformations of the Methyl Group
| Reaction Type | Reagent(s) | Product |
| Oxidation | KMnO4, H+ | 2-Chloro-4-methoxy-6-nitrobenzoic acid |
| Halogenation | NBS, initiator | 1-Chloro-2-(bromomethyl)-5-methoxy-3-nitrobenzene |
These transformations provide further avenues for the functionalization of the this compound scaffold, enabling the synthesis of a variety of derivatives.
Alterations of the Chloro Substituent
The chloro group in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group in the ortho position. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction. libretexts.org
The reaction proceeds via a two-step mechanism:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the nitro group, which is a key stabilizing factor.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.
Common nucleophiles that can displace the chloro group include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1,5-dimethoxy-2-methyl-3-nitrobenzene. The reaction conditions for such substitutions on activated aryl chlorides typically involve heating the substrate with the nucleophile in a suitable solvent.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Aryl Chlorides
| Aryl Chloride | Nucleophile | Product | Conditions |
|---|---|---|---|
| 2,4-Dinitrochlorobenzene | Aniline | 2,4-Dinitrodiphenylamine | Not specified |
| 2-Chloro-5-nitropyridine | Primary aromatic amines | Substituted 2-amino-5-nitropyridines | Not specified |
| 4-Bromonitrobenzene | Methoxide ion | 4-Nitromethoxybenzene | Not specified |
This table presents examples of nucleophilic aromatic substitution on various activated aryl halides to illustrate the general reactivity pattern.
Cyclization and Heterocycle Formation Reactions
This compound is a versatile building block for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. This is primarily due to the presence of the nitro group, which can be readily reduced to an amino group, a key functional group for many cyclization strategies.
The reduction of the nitro group in this compound to an amine is a pivotal transformation. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H2 with a palladium catalyst), or iron in acetic acid. The resulting aniline derivative, 5-chloro-3-methoxy-2-methylaniline, can then undergo a variety of cyclization reactions to form nitrogen-containing heterocycles.
For example, this aniline derivative could be a precursor for the synthesis of quinolines. The Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline synthesis. While the specific aniline derivative from our target molecule lacks a carbonyl group for a direct Friedländer reaction, it can be modified or used in other quinoline syntheses like the Doebner-von Miller reaction or the Combes quinoline synthesis. nih.gov
Annulation reactions, which involve the formation of a new ring fused to an existing one, can also be envisioned starting from this compound. For instance, following the reduction of the nitro group, the resulting aniline can be used in reactions that lead to the formation of fused heterocyclic systems such as phenothiazines. The synthesis of phenothiazines often involves the reaction of a diphenylamine derivative with sulfur. While not a direct annulation on the initial benzene ring, the aniline derived from our target molecule could be further functionalized to a diarylamine and then cyclized.
Another potential route to fused ring systems involves intramolecular cyclization. After substitution of the chloro group with a suitable nucleophile containing another reactive functional group, an intramolecular reaction can lead to the formation of a new fused ring.
Cross-Coupling Reactions Involving the Aryl Chloride
The chloro substituent of this compound can participate in various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advancements in catalyst systems have made their use in cross-coupling reactions commonplace. acs.orgresearchgate.netrsc.orgacs.org
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organic halide. For an aryl chloride like this compound, this reaction would enable the introduction of a new aryl or vinyl substituent at the position of the chlorine atom.
The successful coupling of aryl chlorides in Suzuki-Miyaura reactions often requires the use of highly active palladium catalysts with electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu groups, or N-heterocyclic carbene (NHC) ligands. acs.orgwhiterose.ac.uk The choice of base and solvent is also crucial for achieving good yields.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 100 |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 |
| PdCl2(dppf) | - | K2CO3 | DMF/H2O | 90 |
This table provides a summary of general catalytic systems and conditions that are effective for the Suzuki-Miyaura coupling of various aryl chlorides.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgalfa-chemistry.com This reaction would enable the substitution of the chloro group in this compound with a primary or secondary amine, providing access to a wide range of N-aryl compounds.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides requires specialized palladium catalysts with bulky, electron-rich phosphine ligands. The choice of base is critical and often involves strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). alfa-chemistry.com
Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene |
| Pd2(dba)3 | Xantphos | K3PO4 | Dioxane |
| Pd(OAc)2 | RuPhos | NaOtBu | Toluene |
This table outlines some of the commonly employed catalyst systems for the Buchwald-Hartwig amination of aryl chlorides with various amines. rug.nl
Sonogashira Coupling and Other Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful avenue for the derivatization of aryl halides. researchgate.net For this compound, the chloro substituent is the primary site for such transformations.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This reaction is a versatile method for the synthesis of substituted alkynes. youtube.com
The general scheme for a Sonogashira coupling is as follows:
R-X + H−C≡C-R' --[Pd catalyst, Cu(I) co-catalyst, Base]--> R-C≡C-R'
Where R is an aryl or vinyl group, and X is a halide.
A representative set of conditions for the Sonogashira coupling of a challenging aryl chloride is presented in the table below. The efficiency of the reaction would be highly dependent on the choice of catalyst, ligand, base, and solvent.
| Reactant | Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh3)4 / CuI | Triethylamine | DMF | 100 °C | Moderate |
| Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | Diisopropylamine | Toluene | 110 °C | Variable |
| 1-Hexyne | Pd(OAc)2 / XPhos / CuI | K2CO3 | Dioxane | 120 °C | Potentially Low to Moderate |
Note: The data in this table is representative of typical conditions for Sonogashira couplings of less reactive aryl chlorides and does not represent experimentally verified results for this compound.
Other Palladium-Catalyzed Reactions
Besides the Sonogashira coupling, other palladium-catalyzed reactions could potentially be applied to this compound.
Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) and is a powerful method for forming biaryl structures. researchgate.netorganic-chemistry.org The reaction of this compound with an arylboronic acid would yield a substituted biphenyl. The development of advanced catalyst systems has enabled the use of traditionally challenging aryl chlorides in Suzuki reactions. uwindsor.ca For instance, a simple and efficient method for the Suzuki cross-coupling of highly substituted 1-chloro-2-nitrobenzene with phenylboronic acid has been developed using Pd(PPh3)4 as a catalyst. researchgate.net
Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Applying this to this compound would lead to the formation of a stilbene-like derivative. The reaction typically requires a palladium catalyst and a base. wikipedia.org
Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of a variety of amino groups at the position of the chlorine atom in this compound. The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of these reactions with aryl chlorides. wikipedia.org
Reactions Involving the Nitro Group : While the C-Cl bond is the typical site for cross-coupling, the nitro group can also participate in palladium-catalyzed transformations. For example, a novel palladium-catalyzed reductive arylation of nitroarenes with chloroarenes has been developed to form diarylamines, where the nitro group is reduced in situ and subsequently arylated. nih.gov This type of reactivity offers an alternative pathway for the functionalization of nitroaromatic compounds.
While the principles of these powerful palladium-catalyzed reactions are well-established, their successful application to a specific substrate like this compound would require experimental optimization to overcome the challenges posed by its particular substitution pattern.
Advanced Applications in Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene makes it a valuable precursor for multi-step organic syntheses. The nitro group can be readily reduced to an amine, the chloro group can be substituted via nucleophilic aromatic substitution, and the aromatic ring itself can undergo further electrophilic substitution, providing chemists with a powerful tool for constructing intricate molecular architectures.
Precursor to Agrochemical and Dyestuff Intermediates
Substituted nitroaromatic compounds are foundational to the synthesis of various industrial and agricultural chemicals. While direct research on this compound in this context is specific, the applications of its structural analogs strongly suggest its potential. For instance, the related compound 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene is utilized in the formulation of pesticides and in the synthesis of azo dyes . Azo compounds, known for their vibrant colors, are synthesized through coupling reactions with diazonium salts, a process where the nitro group is a key participant after its reduction to an amino group .
Similarly, other chlorinated and methoxylated nitrobenzenes serve as crucial dye intermediates. An example is 4-Chloro-1-methoxy-2-nitrobenzene, which is a known precursor for C.I. Azoic Diazo Component 10. In the broader context of agriculture, nitrobenzene (B124822) derivatives have been investigated for their role as flowering stimulants, aiming to increase crop yields by modulating plant hormones google.com. The structural features of this compound make it a prime candidate for exploration in the synthesis of new agrochemicals and high-performance dyes.
Building Block for Pharmaceutical Precursors (e.g., Vasicine analogs)
In the realm of medicinal chemistry, the search for novel therapeutic agents often relies on the modification of known bioactive scaffolds. A notable example is the bronchodilatory compound Vasicine. The synthesis of Vasicine has utilized 1-Chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene) as a key intermediate researchgate.net. This structural relative of this compound highlights a clear synthetic pathway where the target compound could be employed to generate novel analogs of Vasicine. The introduction of a methoxy (B1213986) group at the 5-position could significantly influence the resulting molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to derivatives with enhanced efficacy or a more favorable biological profile.
Scaffold for the Development of Enzyme Inhibitors (e.g., DHODH inhibitors)
Enzyme inhibitors are a cornerstone of modern medicine, and the development of new inhibitors often starts with a versatile chemical scaffold that can be systematically modified. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme and a validated target for the treatment of autoimmune diseases like rheumatoid arthritis, as well as for certain cancers and parasitic infections such as malaria researchgate.net. Research into DHODH inhibitors has revealed that the enzyme's active site can accommodate a diverse range of chemical structures researchgate.net. The substituted benzene (B151609) ring of this compound represents an ideal starting point for designing such inhibitors. Its functional groups offer multiple handles for chemical elaboration, allowing for the systematic exploration of the chemical space around the core structure to optimize binding affinity and selectivity for the DHODH enzyme.
Derivatization for the Generation of Novel Compounds with Tailored Properties
The true potential of this compound lies in its capacity for derivatization. By selectively reacting its functional groups, chemists can generate new molecules with precisely tuned electronic, physical, and biological properties.
Synthesis of Libraries for Structure-Activity Relationship Studies
A fundamental practice in drug discovery and materials science is the synthesis of compound libraries to conduct structure-activity relationship (SAR) studies. These studies systematically investigate how changes in a molecule's structure affect its functional properties. The multi-functional nature of this compound makes it an excellent platform for generating such libraries. For example, a new series of 6-arylaminoflavones was synthesized to explore their anti-tumor properties, demonstrating how functionalizing a core structure can lead to compounds with enhanced cytotoxicity mdpi.com. Each functional group on the this compound ring—the nitro, chloro, methoxy, and methyl groups—can be independently modified, leading to a large and diverse library of derivatives for biological screening or materials testing.
Table 1: Potential Derivatization Reactions for SAR Library Synthesis
| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |
| Nitro (-NO₂) | Reduction | Sn/HCl, H₂/Pd-C | Amine (-NH₂) |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | Substituted Amines, Ethers, Thioethers |
| Methoxy (-OCH₃) | Ether Cleavage | HBr, BBr₃ | Phenol (-OH) |
| Methyl (-CH₃) | Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic Acid (-COOH) |
Incorporation into Polymers and Oligomers for Functional Materials
The development of functional polymers with tailored properties is a major focus of modern materials science. These materials find applications in electronics, biomedicine, and advanced coatings. By chemically modifying this compound, it can be converted into a functional monomer suitable for polymerization. For instance, the nitro group can be reduced to an amine, which can then be used in polycondensation reactions to form polyamides or polyimides. Alternatively, the aromatic ring could be further functionalized with a polymerizable group, such as a vinyl or styrenic moiety.
Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Ring-Opening Metathesis Polymerization (ROMP) allow for the precise synthesis of polymers with controlled architectures and functionalities nih.govrsc.org. Incorporating a monomer derived from this compound into a polymer backbone could introduce specific properties, such as high thermal stability, unique optical characteristics, or antimicrobial activity nih.govmpg.de. The development of novel bio-based thermosets from functionalized small molecules further illustrates the potential for creating high-performance materials from versatile chemical building blocks plu.mx.
Advanced Synthetic Methodologies Enabled by this compound
The polysubstituted aromatic compound, this compound, serves as a versatile intermediate in advanced organic synthesis. The specific arrangement and electronic nature of its functional groups—a chloro atom, a methoxy group, a methyl group, and a nitro group—on the benzene ring allow for a high degree of control in subsequent chemical transformations. This control is pivotal in developing complex molecular architectures for materials science and pharmaceutical applications. The strategic positioning of these groups enables chemists to exploit chemo-, regio-, and stereoselective reactions to achieve desired synthetic outcomes.
Chemo-, Regio-, and Stereoselective Syntheses
The distinct reactivity of each functional group on the this compound ring is the foundation for its utility in selective synthesis.
Chemoselectivity
Chemoselectivity refers to a reagent's preference for reacting with one functional group over another within a multifunctional molecule. wikipedia.orgyoutube.com In the context of this compound, two primary sites are amenable to chemoselective transformations: the nitro group and the chloro group.
The reduction of the nitro group to an aniline (B41778) is a common and crucial transformation. Numerous methods exist that can achieve this selectively, leaving the chloro, methoxy, and ether functionalities untouched. wikipedia.org Catalytic hydrogenation is a primary method, though the choice of catalyst is critical to prevent undesired side reactions, such as hydrodechlorination (removal of the chlorine atom). While palladium on carbon (Pd/C) is a common catalyst for nitro reduction, it can also catalyze the removal of aryl halides. commonorganicchemistry.com Therefore, alternative catalysts like Raney nickel or certain supported gold nanoparticle catalysts are often preferred as they show high chemoselectivity for the nitro group reduction without affecting the C-Cl bond. commonorganicchemistry.comnih.gov Chemical reducing agents also offer excellent chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in acidic media, or iron (Fe) powder in acetic acid, are classic methods for selectively reducing aromatic nitro groups in the presence of halogens. commonorganicchemistry.comscispace.comresearchgate.net
Table 1: Chemoselective Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Selectivity Notes |
| H₂, Raney Nickel | Hydrogen gas, solvent | Often preferred over Pd/C to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |
| H₂, Au/TiO₂ or Au/Fe₂O₃ | Hydrogen gas, solvent | Gold nanoparticles show high chemoselectivity for the nitro group. nih.gov |
| SnCl₂ | Acidic medium (e.g., HCl) | A mild method that is tolerant of many other functional groups, including halogens and esters. commonorganicchemistry.comresearchgate.net |
| Fe / HCl or Acetic Acid | Acidic conditions | An economical and mild method for reducing nitro groups in the presence of reducible functionalities. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for selective reduction, particularly in molecules sensitive to catalytic hydrogenation. wikipedia.org |
The second key chemoselective reaction is Nucleophilic Aromatic Substitution (SNAr), where the chloro substituent is replaced by a nucleophile. This reaction is feasible because the strongly electron-withdrawing nitro group is positioned ortho to the chlorine atom. This positioning stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby activating the chlorine atom for displacement. masterorganicchemistry.comlibretexts.orglibretexts.org This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the chlorine, without disturbing the other substituents on the ring. fishersci.co.uk
Regioselectivity
Regioselectivity pertains to the directional control of a reaction, favoring bond formation at one position over other possible positions. youtube.com In reactions involving this compound, regioselectivity is primarily dictated by the directing effects of the existing substituents. ucalgary.ca
For any potential further electrophilic aromatic substitution, the benzene ring is strongly deactivated by the electron-withdrawing nitro group. youtube.com However, if such a reaction were forced, the directing effects of the four substituents would compete. The methoxy and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator, and the nitro group is a meta-directing deactivator. The position for a new electrophile would be determined by the interplay of these competing effects, which can be complex to predict but is a fundamental consideration in planning a synthetic route. libretexts.org
In the more common Nucleophilic Aromatic Substitution (SNAr) reactions, regioselectivity is exceptionally high. The nucleophilic attack occurs specifically at the carbon atom bonded to the chlorine. libretexts.org The stability of the intermediate anion is greatest when the electron-withdrawing group is ortho or para to the leaving group, which is the case here with the ortho-nitro group, making the C1 position the exclusive site of attack. libretexts.orglibretexts.org
Stereoselectivity
The molecule this compound is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a factor in its synthesis. However, it can be a critical precursor for the synthesis of chiral molecules. For instance, after the chemoselective reduction of the nitro group to form 3-amino-1-chloro-5-methoxy-2-methylbenzene, the resulting aniline can be used in reactions that generate new stereocenters. This could involve its use as a nucleophile in an asymmetric synthesis or its conversion into a chiral derivative, where the subsequent reaction steps would need to be controlled stereoselectively.
Green Chemistry Approaches in Synthetic Pathways
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several principles of green chemistry can be applied to both the synthesis of this compound and its subsequent use in synthetic pathways.
Greener Synthesis of the Core Structure
The traditional synthesis of nitroaromatic compounds often involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste. nih.gov Greener alternatives for the nitration step are an active area of research.
Solid Acid Catalysts: Using solid-supported reagents, such as inorganic nitrates adsorbed on silica (B1680970) gel, can provide a cleaner and simpler method for nitration, often requiring only heat and avoiding large quantities of corrosive acids. researchgate.net
Ionic Liquids: Room-temperature ionic liquids (ILs) are being explored as both catalysts and solvents for nitration. oup.comoup.comacs.org Certain acidic ionic liquids can catalyze nitration with aqueous nitric acid, where water is the only byproduct, and the ionic liquid can often be recycled. oup.com This approach significantly reduces acid waste and the use of volatile organic solvents. rsc.org
Greener Reactions Using the Intermediate
The application of green chemistry principles is also highly relevant to the transformations of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and increased product purity. rsc.orgnih.gov This technique can be applied effectively to both the chemoselective reduction of the nitro group and to SNAr reactions. uzh.chclockss.org Microwave-assisted synthesis can reduce energy consumption compared to conventional heating methods and often allows for the use of less solvent. youtube.com
Alternative Solvents and Catalysts: For the reduction of the nitro group, greener alternatives to traditional heavy metal catalysts and volatile organic solvents are being developed. Using iron catalysts with calcium chloride is an effective and more environmentally benign system. organic-chemistry.org Catalytic transfer hydrogenation, using hydrogen donors like formate (B1220265) salts in recyclable solvents like polyethylene (B3416737) glycol (PEG) or even water, provides a safer alternative to using pressurized hydrogen gas. researchgate.net The use of highly efficient and recyclable catalysts, such as silver nanoparticles stabilized on natural, magnetic supports, also aligns with green chemistry principles by simplifying catalyst separation and reuse. rsc.org
Table 2: Green Chemistry Approaches in the Synthesis and Reactions of Nitroaromatics
| Green Approach | Application Area | Advantages |
| Ionic Liquids | Nitration (Synthesis) | Replaces strong acids, recyclable, low volatility, water as a byproduct. oup.comacs.org |
| Solid-Supported Reagents | Nitration (Synthesis) | Reduces acid waste, simplifies workup. researchgate.net |
| Microwave-Assisted Synthesis | Nitro Reduction, SNAr | Reduced reaction times, higher yields, lower energy consumption. rsc.orguzh.chclockss.org |
| Catalytic Transfer Hydrogenation | Nitro Reduction | Avoids use of pressurized H₂ gas, can use greener solvents like water or PEG. researchgate.netorganic-chemistry.org |
| Benign Catalysts (e.g., Fe, supported Ag/Au) | Nitro Reduction | Reduces reliance on expensive and more toxic heavy metals (e.g., Pd), enables easier catalyst recovery. nih.govorganic-chemistry.orgrsc.org |
By integrating these advanced methodologies, this compound stands out as a valuable building block, offering chemists precise control over synthetic pathways while also providing opportunities to implement safer and more sustainable chemical processes.
Environmental Transformation and Academic Research on Remediation Strategies
Abiotic Transformation Pathways of Halogenated Nitrobenzenes in Environmental Matrices
Abiotic transformations involve the degradation of chemical compounds through non-living environmental processes. For halogenated nitrobenzenes, key abiotic pathways include photochemical degradation driven by sunlight and chemical reactions involving oxidation and reduction.
Photochemical Degradation Studies
Photochemical degradation, or photolysis, occurs when light energy breaks down chemical bonds. The effectiveness of this process for a given halogenated nitrobenzene (B124822) is influenced by its specific chemical structure, the presence of other substances in the environment that can absorb light and facilitate the reaction (photosensitizers), and the spectrum of available light.
Research on related chloronitrobenzenes indicates that direct photolysis in water can occur, though it may be a slow process. nih.gov The primary reactions often involve the breaking of the carbon-halogen bond or changes to the nitro group. For example, studies have shown that UV light can cause the removal of chlorine from chloronitrobenzene, leading to the formation of nitrophenols. nih.gov The presence of both a methoxy (B1213986) and a methyl group on the benzene (B151609) ring of 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene would likely alter its light-absorbing properties and, consequently, its susceptibility to photochemical degradation, although specific research on this particular compound is not widely available.
Chemical Oxidation/Reduction Mechanisms
In soil and water, chemical oxidation and reduction are important abiotic transformation routes for halogenated nitrobenzenes.
Oxidation: Advanced Oxidation Processes (AOPs) are a focus of research for breaking down persistent organic pollutants. acs.org These methods generate highly reactive molecules, most notably hydroxyl radicals (•OH), which can aggressively attack organic compounds. acs.org For halogenated nitrobenzenes, AOPs such as the Fenton reaction (using iron and hydrogen peroxide) and ozonation have proven effective. researchgate.net The hydroxyl radical can add to the aromatic ring or remove a hydrogen atom from the methyl group, setting off a series of reactions that can ultimately break the ring structure and lead to complete mineralization. dss.go.th
Reduction: In environments lacking oxygen, such as waterlogged soils and sediments, chemical reduction is a more probable fate. Zero-valent iron (ZVI), which is essentially iron in its elemental form, is a well-studied material for cleaning up contaminated groundwater. nm.govelsevierpure.com ZVI can donate electrons to the nitro group of a halogenated nitrobenzene, converting it to an amino group in a process called nitro reduction. nm.govelsevierpure.comnih.gov This is often the initial and most rapid step in the degradation of these compounds. nih.govcasaverdeambiental.com.br The resulting chloroanilines are generally less harmful and more easily broken down by microorganisms than the original nitroaromatic compounds. nm.gov Further reduction can also lead to dehalogenation, which is the removal of the chlorine atom. nih.govcasaverdeambiental.com.br
Biotic Transformation Mechanisms by Microorganisms
Microorganisms are key players in the natural breakdown of many organic pollutants. The ability of bacteria and fungi to metabolize halogenated nitrobenzenes is a cornerstone of bioremediation research. researchgate.netnih.gov
Microbial Degradation Pathways (e.g., Nitro Reduction, Dehalogenation)
The microbial breakdown of halogenated nitrobenzenes can happen through various pathways, with nitro reduction and dehalogenation being the most well-understood. researchgate.netnih.gov
Nitro Reduction: In the absence of oxygen, a diverse range of microorganisms can reduce the nitro group of nitroaromatic compounds. nih.gov129.15.40 This process sequentially transforms the nitro group into nitroso, hydroxylamino, and finally an amino group. nih.gov This is often a cometabolic process, where the microbe does not gain energy from the reaction. The enzymes that carry out this transformation are called nitroreductases and are common in many types of bacteria. 129.15.40 The reduction of the nitro group significantly lowers the compound's toxicity and often makes it more susceptible to further degradation. asm.org
Dehalogenation: The removal of chlorine, known as dehalogenation, is a critical step in detoxifying halogenated organic compounds. Microbes have evolved several ways to do this:
Reductive dehalogenation: Under anaerobic conditions, the chlorine atom is replaced with a hydrogen atom. nih.gov This is a frequent pathway for compounds with multiple chlorine atoms. azregents.edu
Oxidative dehalogenation: In the presence of oxygen, enzymes called mono- or dioxygenases can insert oxygen into the aromatic ring, which leads to the formation of an intermediate that can then lose its chlorine atom.
Hydrolytic dehalogenation: A type of enzyme known as a halogenase can replace the chlorine atom with a hydroxyl group from water.
The specific degradation pathway depends on the microbial species involved, the exact structure of the halogenated nitrobenzene, and the surrounding environmental conditions, such as the availability of oxygen. nih.gov
Identification of Bacterial Strains Capable of Utilizing Related Compounds
While there is limited research on bacteria that specifically degrade this compound, studies on similar halogenated nitroaromatic compounds have identified several capable microorganisms. nih.gov These findings suggest the types of bacteria that could be harnessed for the bioremediation of this specific compound. researchgate.net
| Bacterial Strain | Degraded Compound(s) | Key Degradation Pathway(s) |
| Pseudomonas sp. | Chloronitrobenzenes, Dinitrotoluenes | Nitro reduction, Dehalogenation nih.govnih.gov |
| Rhodococcus sp. | Nitrotoluenes, Nitrobenzoates | Nitro reduction, Ring cleavage nih.gov |
| Burkholderia sp. | Chloronitrobenzenes | Nitro reduction, Dehalogenation nih.gov |
| Comamonas sp. | Chloronitrobenzenes | Nitro reduction, Dehalogenation nih.gov |
| Diaphorobacter sp. | Chloronitrobenzenes, Bromonitrobenzenes | Dehalogenation nih.gov |
These bacterial genera are known for their diverse metabolic capabilities and their resilience in contaminated environments. The enzymes they produce, especially nitroreductases and dehalogenases, are of great interest for developing targeted bioremediation approaches.
Academic Research on Remediation Technologies
Based on the fundamental knowledge of abiotic and biotic transformation processes, academic research has been directed toward developing and optimizing technologies for cleaning up halogenated nitrobenzenes. These technologies can be applied in situ (treating the contamination in place) or ex situ (excavating and treating the contaminated material elsewhere). epa.gov
In Situ Remediation:
Monitored Natural Attenuation (MNA): This strategy relies on naturally occurring processes to decrease contaminant levels over time. It requires a comprehensive understanding of the site's geology and the contaminant's degradation pathways.
Biostimulation: This involves adding nutrients to the contaminated area to encourage the growth and activity of native microorganisms that can break down the pollutant.
Bioaugmentation: If the necessary microbes are absent from a site, this technique introduces specific microbial cultures known to be effective degraders of the target compound.
In Situ Chemical Reduction (ISCR): This method involves injecting chemical reducing agents, such as zero-valent iron nanoparticles, into the contaminated zone to promote the abiotic breakdown of the halogenated nitrobenzenes. researchgate.net
Ex Situ Remediation:
Bioreactors: Contaminated soil or water is removed and treated in a controlled reactor system. This allows for the optimization of conditions like pH, temperature, and nutrient levels to maximize microbial degradation. epa.gov
Advanced Oxidation Processes (AOPs): As previously mentioned, AOPs can be applied to contaminated water in a treatment facility to rapidly destroy pollutants. plos.orgnih.gov
Soil Washing: This technique uses water, sometimes with chemical additives, to separate contaminants from excavated soil. epa.govplos.orgnih.gov The resulting contaminated water then needs further treatment.
Microwave Remediation: Research has explored the use of microwave irradiation to remove nitrobenzene from contaminated materials, showing it can be an efficient method. pjoes.com
The choice of the best remediation technology is based on several factors, including the type and amount of contamination, the specific characteristics of the site, and regulatory standards. Ongoing research aims to enhance the effectiveness and reduce the cost of these technologies, as well as to explore new methods like the use of genetically engineered microorganisms with superior degradation abilities.
Development of Bioremediation Strategies
The bioremediation of nitroaromatic compounds is a subject of extensive research, offering an environmentally sustainable approach to decontamination. The degradation of molecules like this compound is influenced by the interplay of its substituents: the chloro, methoxy, methyl, and nitro groups.
Microbial degradation of nitroaromatics can proceed under both aerobic and anaerobic conditions, often involving initial reduction of the nitro group or oxidative attack on the aromatic ring. nih.govplos.orgcas.org The presence of a chlorine atom tends to increase the recalcitrance of aromatic compounds to biodegradation. However, numerous microorganisms have demonstrated the ability to dehalogenate chlorinated nitroaromatics. For instance, Rhodococcus sp. strain MB-P1 has been shown to degrade 2-chloro-4-nitroaniline (B86195) by initiating an oxidative hydroxylation, leading to the release of chloride ions. sigmaaldrich.com Similarly, Diaphorobacter sp. strain JS3051 can utilize 3-chloronitrobenzene and 3-bromonitrobenzene as sole sources of carbon, nitrogen, and energy, initiating degradation via a dioxygenase enzyme that leads to catechol intermediates. sigmaaldrich.comepa.gov
The methyl group can also be a point of initial enzymatic attack. For example, the degradation of 4-nitrotoluene (B166481) by Pseudomonas sp. strain 4NT begins with the oxidation of the methyl group to form 4-nitrobenzyl alcohol, which is then further oxidized. nih.gov In contrast, the degradation of 2-nitrotoluene (B74249) by Pseudomonas sp. strain JS42 is initiated by a dioxygenase that removes the nitro group and forms 3-methylcatechol. nih.gov The position of the nitro group significantly influences the degradation pathway in Pseudomonas putida, with different isomers of nitrotoluene being transformed via reduction of the nitro group or oxidation of the methyl group. dyestuffintermediates.com
The methoxy group (-OCH3) presents another avenue for microbial transformation. In the aerobic degradation of 4-nitroanisole (B1192098) by Rhodococcus species, the initial step is O-demethylation to form 4-nitrophenol, which is then further mineralized. nih.gov This O-demethylation is a common strategy in the breakdown of methoxylated aromatic compounds, including natural polymers like lignin, by various fungi and bacteria. bldpharm.comnih.govresearchgate.netnih.gov
For a compound like this compound, it is plausible that a consortium of microorganisms would be required for complete mineralization, with different species targeting different substituents. A plausible aerobic pathway could involve:
O-demethylation of the methoxy group to form a phenolic intermediate.
Oxidation of the methyl group.
Reduction of the nitro group to an amino group, which can make the ring more susceptible to cleavage.
Dioxygenase-mediated attack on the aromatic ring, leading to the removal of the nitro or chloro group and subsequent ring fission.
Anaerobic degradation pathways for nitroaromatics typically involve the reduction of the nitro group to an amine. nih.govvwr.com For instance, Geobacter sp. KT7 and Thauera aromatica KT9 have been shown to degrade 2-chloro-4-nitroaniline anaerobically, with degradation pathways involving either initial reduction of the nitro group followed by dechlorination, or vice versa. bldpharm.comepa.gov It is conceivable that this compound could be similarly transformed under anaerobic conditions, leading to the formation of 1-Chloro-5-methoxy-2-methyl-3-aminobenzene.
The following table summarizes microbial strains and their degradation capabilities for compounds structurally related to this compound.
| Microorganism | Substrate | Degradation Pathway Initiation | Key Enzymes/Processes | Reference |
|---|---|---|---|---|
| Diaphorobacter sp. JS3051 | 3-Chloronitrobenzene | Dioxygenation | Rieske nonheme iron dioxygenase | sigmaaldrich.comepa.gov |
| Pseudomonas sp. 4NT | 4-Nitrotoluene | Methyl group oxidation | 4-Nitrobenzyl alcohol dehydrogenase | nih.gov |
| Rhodococcus sp. AS2 & AS3 | 4-Nitroanisole | O-demethylation | Monooxygenase | nih.gov |
| Ralstonia eutropha JMP134 | 2-Chloro-5-nitrophenol | Nitro group reduction | 3-Nitrophenol nitroreductase | capes.gov.br |
| Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | Oxidative hydroxylation | Aniline (B41778) dioxygenase | sigmaaldrich.com |
Advanced Oxidation Processes for Environmental Detoxification
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to mineralize recalcitrant organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These processes are particularly effective for compounds like this compound, which are resistant to conventional treatment methods.
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This method has proven effective for the degradation of various nitroaromatic compounds. Studies on nitrobenzene and p-nitrotoluene have shown that the degradation rate is highly dependent on factors such as pH, and the concentrations of H₂O₂ and Fe²⁺. capes.gov.br The presence of a nitro group generally decreases the rate of Fenton oxidation. capes.gov.br For chlorinated nitroaromatics, a sequential treatment using zero-valent iron (ZVI) for initial reduction followed by Fenton oxidation has been shown to be effective for para-chloronitrobenzene. The methoxy group, being electron-donating by resonance, can influence the reactivity of the aromatic ring towards electrophilic attack by hydroxyl radicals.
Ozonation: Ozone (O₃) can degrade organic pollutants either through direct reaction or through the formation of hydroxyl radicals, especially at higher pH. The ozonation of nitrobenzene and 2,6-dinitrotoluene (B127279) has been shown to proceed primarily through hydroxyl radical attack. nih.govbldpharm.com The efficiency of ozonation can be enhanced by combining it with UV radiation or hydrogen peroxide. nih.gov The presence of substituents on the aromatic ring affects the rate of ozonation, with electron-donating groups generally increasing reactivity.
Photocatalysis: Heterogeneous photocatalysis, often employing titanium dioxide (TiO₂) as a catalyst, is another promising AOP. Upon UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of hydroxyl radicals. The photocatalytic degradation of 4-chloronitrobenzene has been demonstrated, with efficiency improving in the presence of oxygen or ozone. sigmaaldrich.comnih.gov The degradation proceeds through hydroxylation of the ring and displacement of the chloro and nitro groups. The combination of photocatalysis with other AOPs, such as persulfate activation, has also been shown to enhance the degradation of nitrobenzene. For o-chloronitrobenzene, a modified TiO₂ nanotube array has been developed to improve degradation efficiency under visible light. vwr.com
Sonochemical Degradation: Sonolysis, the application of high-frequency ultrasound, can degrade nitroaromatic pollutants through the physical phenomenon of cavitation, which generates localized high temperatures and pressures, leading to the formation of reactive radicals. bldpharm.com The combination of sonolysis with ozonolysis has been shown to enhance the degradation of nitrobenzene and 4-nitrophenol.
The following table summarizes the effectiveness of various AOPs on related nitroaromatic compounds.
| AOP Method | Substrate | Key Findings | Reference |
|---|---|---|---|
| Fenton Oxidation | Nitrobenzene, p-Nitrotoluene | Effective degradation, rate dependent on reactant concentrations and pH. | capes.gov.br |
| Electro-Fenton | Dinitrotoluenes, TNT | Complete decomposition achievable with in-situ H₂O₂ generation. | |
| Ozonation | Nitrobenzene, 2,6-Dinitrotoluene | Degradation primarily through hydroxyl radical attack; optimal at neutral to basic pH. | nih.govbldpharm.com |
| TiO₂ Photocatalysis | 4-Chloronitrobenzene | Degradation enhanced by oxygen or ozone; involves ring hydroxylation. | sigmaaldrich.comnih.gov |
| Sonolysis/Ozonolysis | Nitrobenzene, 4-Nitrophenol | Synergistic effect enhances degradation rates compared to individual processes. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. Traditional nitration methods often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant amounts of hazardous waste. wikipedia.orgresearchgate.net Green chemistry principles are pushing for the adoption of cleaner technologies. nih.gov
Key areas of exploration include:
Solid Acid Catalysis: The use of solid-supported reagents, such as sulfated natural zeolites, can offer enhanced regioselectivity and easier catalyst separation, minimizing waste streams. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction times, reduce energy consumption, and improve product yields compared to conventional heating methods. researchgate.net
Continuous-Flow Reactors: Flow chemistry offers precise control over reaction parameters, improved safety for handling potentially hazardous reagents, and facile scalability. The reduction of nitro compounds to amines, a common subsequent step, has been successfully demonstrated in flow systems. beilstein-journals.org
Metal-Free Reduction/Oxidation Systems: Developing catalytic systems that avoid the use of heavy metals is a key goal for sustainable chemistry. For instance, the use of trichlorosilane and a tertiary amine provides a metal-free method for the reduction of nitro groups. beilstein-journals.org
| Parameter | Conventional Nitration | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Mixed H₂SO₄/HNO₃ | Solid acids, N₂O₅, etc. researchgate.net |
| Energy Source | Conventional Heating | Microwaves, Ultrasound researchgate.net |
| Reaction Setup | Batch Processing | Continuous-Flow Systems beilstein-journals.org |
| Environmental Impact | High (acidic waste) | Low (recyclable catalysts, less waste) |
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reactivity and designing new transformations. The interplay of the chloro, methoxy (B1213986), methyl, and nitro substituents creates a complex electronic and steric environment.
Future mechanistic studies could focus on:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov Detailed kinetic and computational studies can elucidate the preference for substitution at the chlorine-bearing carbon. The position of the nitro group relative to the leaving group (chlorine) is critical for stabilizing the Meisenheimer intermediate, a key feature of the SNAr mechanism. libretexts.orgnih.govnih.gov
Selective Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a pivotal transformation. stackexchange.comrsc.org Mechanistic investigations into chemoselective reduction methods that leave the chloro group intact are of significant interest. rsc.org
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and understand the electronic effects of the various substituents on the aromatic ring's reactivity. unpatti.ac.idnih.govresearchgate.net Such studies can provide insights into regioselectivity and reaction kinetics that are difficult to obtain experimentally. researchgate.net
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling rapid and accurate prediction of reaction outcomes and the design of novel synthetic routes. chemcopilot.comarxiv.orgnih.govatomfair.com
For this compound, these technologies can be applied to:
Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule, potentially uncovering routes that are non-intuitive to human chemists. chemcopilot.comarxiv.orgatomfair.com These platforms are trained on vast databases of chemical reactions and can evaluate multiple strategies based on factors like yield, cost, and sustainability. chemcopilot.com
Reaction Outcome Prediction: Machine learning models can be trained to predict the regioselectivity and yield of reactions, such as electrophilic aromatic substitutions or nucleophilic aromatic substitutions, on complex molecules like this compound. acs.orgrsc.orgnih.gov These predictive tools can significantly reduce the amount of trial-and-error experimentation required. researchgate.net
Optimization of Reaction Conditions: ML algorithms can analyze large datasets of experimental conditions to identify the optimal parameters (e.g., temperature, solvent, catalyst) for a given transformation, leading to improved yields and purity. cmu.edu
| Lifecycle Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Synthesis Design | Retrosynthesis Planning arxiv.org | Discovery of novel, more efficient synthetic routes. |
| Reaction Prediction | Regioselectivity & Yield Prediction rsc.orgnih.gov | Reduced experimental optimization time and resources. |
| Process Optimization | Automated Condition Screening | Higher yields and product purity. |
Design and Synthesis of Advanced Materials Incorporating the this compound Core
The unique electronic and structural features of this compound make it an interesting building block for the synthesis of advanced materials.
Future research could explore its use in:
Polymers: Following reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can be used as a monomer in the synthesis of polymers such as polyurethanes or polyamides. wikipedia.org The presence of the chloro and methoxy groups could impart specific properties, such as flame retardancy or altered solubility, to the resulting polymers.
Metal-Organic Frameworks (MOFs): The nitro group can be a precursor to other functional groups, such as carboxylates, which can then act as ligands for the construction of MOFs. researchgate.netresearchgate.net These materials have applications in gas storage, catalysis, and sensing. rsc.orgescholarship.org The specific substitution pattern of the aromatic ring could influence the pore size and electronic properties of the resulting MOF.
Luminescent Sensors: Nitroaromatic compounds are known to act as quenchers in luminescent sensing applications. researchgate.net MOFs or polymers incorporating the this compound moiety could be investigated as sensors for various analytes. researchgate.net
Computational Design of New Derivatizations for Specific Research Applications
In silico methods are powerful tools for the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing the need for extensive synthesis and testing. mdpi.com
For this compound, computational design could be used to:
Develop Bioactive Compounds: The core structure can be virtually modified with various functional groups, and the resulting derivatives can be screened for potential biological activity using molecular docking and other computational techniques. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity or efficacy of new derivatives based on their molecular descriptors. nih.govdergipark.org.trmdpi.comresearchgate.net
Screen for Materials Properties: High-throughput computational screening can be used to predict the electronic, optical, or mechanical properties of materials derived from this compound. dtu.dk This can guide the synthesis of new materials with tailored characteristics for applications in electronics or optics.
Predict Physicochemical Properties: Computational methods can accurately predict properties such as solubility, stability, and reactivity for new derivatives, helping to prioritize synthetic targets. unpatti.ac.idunpatti.ac.id
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene, considering directing effects of substituents?
- Methodological Answer : The synthesis should account for the electronic effects of substituents. For example, the methoxy group (ortho/para-directing) and nitro group (meta-directing) influence nitration and halogenation regioselectivity. A plausible route involves nitrating a precursor like 1-chloro-5-methoxy-2-methylbenzene under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–50°C). Solvent choice (e.g., dichloromethane or benzene) and catalysts (e.g., thionyl chloride for acylations) can optimize yield, as seen in analogous syntheses of nitrobenzene derivatives . Post-reaction purification via recrystallization or column chromatography is critical.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (δ ~2.3 ppm). Splitting patterns reveal substitution patterns (e.g., nitro groups deshield adjacent protons) .
- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl) validate the structure .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential toxicity (WGK 3 classification for water hazard) .
- Work in a fume hood to avoid inhalation of nitrobenzene derivatives, which are suspected carcinogens .
- Store in airtight containers away from reducing agents to prevent unintended reactions .
Advanced Research Questions
Q. How does the electronic influence of substituents affect the regioselectivity of further functionalization reactions in this compound?
- Methodological Answer : The nitro group (meta-directing, electron-withdrawing) and methoxy group (ortho/para-directing, electron-donating) compete in electrophilic substitution. Computational modeling (e.g., DFT) can predict regioselectivity. For example, sulfonation or halogenation may favor positions dictated by the dominant substituent. Experimental validation via controlled reactions (e.g., bromination in acetic acid) and NMR analysis of products is essential .
Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?
- Methodological Answer :
- Iterative Analysis : Compare experimental spectra with simulated data (e.g., ACD/Labs or MestReNova) to identify misassignments .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected by-products (e.g., para-substituted isomers) .
Q. What mechanistic insights explain the formation of unexpected by-products during the nitration of chloro-methoxy-methylbenzene precursors?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Higher temperatures may favor thermodynamically stable but sterically hindered isomers. Monitor reaction time and temperature to suppress by-products .
- Steric Effects : The methyl group at position 2 may hinder nitration at adjacent positions, leading to alternative sites. X-ray crystallography of intermediates can clarify steric interactions .
- Acid Catalysis : Trace impurities in HNO₃/H₂SO₄ mixtures (e.g., NO₂⁺ vs. NO⁺) can alter nitration pathways. Conduct control experiments with purified reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
